3-[(3,3-Dimethylbutanoyl)amino]benzoic acid
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Overview
Description
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted benzoic acids .
Scientific Research Applications
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,3-Dimethylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzoic acid: This compound has a similar structure but with a dimethylamino group instead of the 3,3-dimethylbutanoyl group.
2-Amino-3,3-dimethylbutanoic acid: Another structurally related compound with an amino group and a 3,3-dimethylbutanoic acid moiety.
Uniqueness
3-[(3,3-Dimethylbutanoyl)amino]benzoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)8-11(15)14-10-6-4-5-9(7-10)12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPJVCYHCRNXQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588538 |
Source
|
Record name | 3-(3,3-Dimethylbutanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-42-1 |
Source
|
Record name | 3-[(3,3-Dimethyl-1-oxobutyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,3-Dimethylbutanamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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